molecular formula C18H15Sn B1233371 Triphenyltin CAS No. 892-20-6

Triphenyltin

Cat. No.: B1233371
CAS No.: 892-20-6
M. Wt: 350 g/mol
InChI Key: SBXWFLISHPUINY-UHFFFAOYSA-N
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Description

Mechanism of Action

Triphenyltin hydride, also known as Triphenylstannane, is an organotin compound with the formula (C6H5)3SnH . It is a white distillable oil that is soluble in organic solvents . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound hydride is often used as a source of “H·” to generate radicals or cleave carbon-oxygen bonds . The primary targets of this compound are substrates that can accept a hydrogen atom .

Mode of Action

Instead, it transfers H to substrates usually via a radical chain mechanism . This reactivity exploits the relatively good stability of "Ph3Sn·" .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the reductive deselenenylation reaction, free radical hydrostannylations of olefins, and the reduction of α, β-unsaturated ketones and esters . It can also be used as a radical precursor in free-radical reduction reactions .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as benzene and thf . This suggests that its bioavailability may be influenced by the presence of these solvents.

Result of Action

The result of this compound hydride’s action is the generation of radicals or the cleavage of carbon-oxygen bonds . This can lead to various downstream effects, depending on the specific substrates and reactions involved.

Action Environment

The action of this compound hydride can be influenced by environmental factors. For example, its solubility in different solvents can affect its availability and reactivity . Additionally, it is known to be toxic and is classified as a hazard under the Global Harmonized System (GHS), indicating that safety precautions must be taken when handling and using this compound .

Biochemical Analysis

Biochemical Properties

Triphenyltin hydride plays a significant role in biochemical reactions, particularly in the generation of radicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound hydride can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins .

Cellular Effects

This compound hydride has profound effects on various cell types and cellular processes. It has been observed to induce neurotoxic and immunotoxic effects, contributing to neuronal cell degeneration . In human breast carcinoma cell lines, this compound hydride decreases cell viability in a concentration- and time-dependent manner . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear hormone receptors such as the retinoic acid receptor .

Molecular Mechanism

At the molecular level, this compound hydride exerts its effects through radical chain mechanisms. It transfers hydrogen atoms to substrates, thereby generating radicals . This compound does not release free hydrogen atoms but instead transfers hydrogen to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the this compound radical. Additionally, this compound hydride can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydride change over time. It is known to be stable under certain conditions but can degrade in aqueous media . Long-term exposure to this compound hydride has been shown to cause persistent neurotoxic and immunotoxic effects . In in vitro studies, the compound’s stability and degradation are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound hydride vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound hydride exhibits toxic effects, including neurotoxicity and immunotoxicity . Threshold effects have been observed, where certain dosages lead to adverse outcomes, such as neuronal cell degeneration and immune system activation .

Metabolic Pathways

This compound hydride is involved in various metabolic pathways. It is metabolized by cytochrome P-450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its toxicity. Additionally, this compound hydride can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors .

Transport and Distribution

Within cells and tissues, this compound hydride is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in specific tissues, leading to localized effects . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment .

Subcellular Localization

This compound hydride’s subcellular localization influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Triphenyltin is typically prepared by the reduction of this compound chloride with lithium aluminium hydride . The reaction conditions involve treating this compound chloride with lithium aluminium hydride in an appropriate solvent, resulting in the formation of this compound hydride. Industrial production methods may involve similar reduction processes using other reducing agents such as sodium borohydride or diborane .

Comparison with Similar Compounds

Triphenyltin can be compared with other similar organotin compounds, such as:

These compounds share the this compound group but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique in its ability to act as a hydrogen radical donor, making it particularly valuable in radical-based organic synthesis reactions .

Properties

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWFLISHPUINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893312
Record name Triphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-20-6, 17272-58-1
Record name Triphenyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannyl, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyltin hydride
Source European Chemicals Agency (ECHA)
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Record name TRIPHENYLTIN HYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of triphenyltin hydride?

A1: this compound hydride has a molecular formula of C18H16Sn and a molecular weight of 351.06 g/mol.

Q2: Are there any spectroscopic data available for this compound hydride?

A2: Yes, this compound hydride has been characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy can distinguish between the E and Z isomers formed during hydrostannation reactions with alkynes. [] Additionally, 119Sn NMR spectroscopy is frequently employed to analyze organotin compounds, including this compound hydride and its derivatives. []

Q3: How does this compound hydride function as a reagent in organic synthesis?

A3: this compound hydride is a potent source of hydrogen atoms (H•) which are highly reactive species capable of participating in radical reactions. It's frequently employed in radical chain reactions, often with AIBN (azobisisobutyronitrile) as an initiator. [, ]

Q4: Can you provide an example of a common reaction where this compound hydride is used?

A4: this compound hydride is widely used for the reductive dehalogenation of alkyl halides. This reaction proceeds through a radical mechanism, replacing the halogen atom with a hydrogen atom. [, ]

Q5: Is this compound hydride stereoselective in its reactions?

A5: The stereoselectivity of this compound hydride depends on the specific reaction and reaction conditions. For example, in radical cyclizations, the choice of reducing agent, such as this compound hydride or tris(trimethylsilyl)silane, can influence the trans/cis ratio of the cyclic products. []

Q6: Can you provide some examples of the synthetic applications of this compound hydride?

A6: this compound hydride is highly versatile, enabling the synthesis of diverse molecules. Some notable examples include:

  • Synthesis of tetrahydrofurans: this compound hydride facilitates the tandem hydrogen atom abstraction/radical nucleophilic displacement sequence leading to tetrahydrofurans. []
  • Formation of medium-sized ring ethers: this compound hydride serves as a crucial reagent in the reductive desulfurization of thionolactones, efficiently yielding cyclic ethers, often with high stereocontrol. []
  • Synthesis of aminocyclopentitols: this compound hydride, in conjunction with triethylborane, enables the cyclization of alkyne-tethered oxime ethers, providing access to aminocyclopentitols, valuable building blocks in carbohydrate chemistry. [, ]
  • Carbocyclic core of cyclopentane-type glycosidase inhibitors: this compound hydride plays a key role in synthesizing the carbocyclic core of these biologically relevant inhibitors, highlighting its applicability in medicinal chemistry. []

Q7: Are there any alternative reagents to this compound hydride in organic synthesis?

A7: Yes, several alternatives exist, including tributyltin hydride, tris(trimethylsilyl)silane, and dibutyltin dihydride. The choice of reagent often depends on the specific reaction requirements and the desired selectivity. [, , ]

Q8: What are the safety concerns associated with this compound hydride?

A8: this compound hydride is toxic and requires careful handling. It can be absorbed through the skin, posing health risks. Proper personal protective equipment, including gloves and eye protection, should always be used when handling this compound. []

Q9: What about its environmental impact?

A9: Organotin compounds, including this compound hydride, can have detrimental effects on the environment, particularly aquatic life. Therefore, responsible waste management practices are crucial to minimize ecological damage. [, ]

Q10: Are there any regulations regarding the use and disposal of this compound hydride?

A10: Yes, this compound hydride falls under the regulations governing hazardous substances. It's essential to adhere to all local, national, and international regulations related to its handling, storage, use, and disposal. []

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